molecular formula C13H13BrFNO3 B1525988 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid CAS No. 1283338-12-4

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

Cat. No.: B1525988
CAS No.: 1283338-12-4
M. Wt: 330.15 g/mol
InChI Key: IXWYGUJPRKSDMS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectroscopy reveals distinct signals for the piperidine and benzoyl groups:

  • Piperidine protons : The axial and equatorial protons at positions 3 and 4 of the piperidine ring appear as multiplet signals between δ 2.5–3.5 ppm. The carboxylic acid proton (if present in the non-ionized form) resonates as a broad singlet near δ 12.0 ppm.
  • Aromatic protons : The benzoyl group’s aromatic protons exhibit splitting patterns consistent with para-bromo and meta-fluoro substitution. The proton adjacent to bromine (H-4') appears as a doublet (δ 7.8 ppm, J = 8.5 Hz), while the proton ortho to fluorine (H-2') resonates as a doublet of doublets (δ 7.4 ppm, J = 6.2 Hz).

¹³C NMR assignments include:

  • Carbonyl carbons : The benzoyl carbonyl (C=O) appears at δ 168–170 ppm, while the carboxylic acid carbonyl resonates at δ 174–176 ppm.
  • Aromatic carbons : The bromine-substituted carbon (C-4') is deshielded (δ 132 ppm), whereas the fluorine-substituted carbon (C-3') shows a characteristic upfield shift (δ 112 ppm).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional groups through key absorptions:

  • O–H stretch : A broad band at 2500–3300 cm$$^{-1}$$ corresponds to the carboxylic acid O–H group.
  • C=O stretches : Strong peaks at 1685 cm$$^{-1}$$ (benzoyl) and 1720 cm$$^{-1}$$ (carboxylic acid) indicate conjugated and non-conjugated carbonyl groups, respectively.
  • C–Br and C–F vibrations : The C–Br stretch appears as a medium-intensity peak near 550 cm$$^{-1}$$, while the C–F stretch occurs at 1220 cm$$^{-1}$$.

Computational Chemistry Approaches to Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict that the chair conformation of the piperidine ring is 4.2 kcal/mol more stable than the boat conformation due to reduced torsional strain. The benzoyl group’s orientation is stabilized by a weak C–H···O hydrogen bond (2.76 Å) between the piperidine C-3 proton and the benzoyl carbonyl oxygen.

Electrostatic potential maps highlight regions of high electron density at the carboxylic acid oxygen and the piperidine nitrogen, suggesting potential sites for intermolecular interactions. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the piperidine nitrogen and the σ* orbital of the adjacent C–O bond, contributing to the molecule’s rigidity.

Computational Parameters Value
Gibbs free energy (chair conformer) −854.2 kJ/mol
C–H···O bond distance 2.76 Å
NBO stabilization energy 12.3 kcal/mol

Properties

IUPAC Name

1-(4-bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO3/c14-9-5-4-8(7-10(9)15)12(17)16-6-2-1-3-11(16)13(18)19/h4-5,7,11H,1-3,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWYGUJPRKSDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid typically involves:

Preparation of Substituted Benzoyl Precursors

The 4-bromo-3-fluorobenzoyl moiety can be prepared via:

For example, a related approach involves bromination of trifluoromethyl-substituted nitrotoluene followed by nucleophilic substitution to introduce amines, as seen in the synthesis of biaryl amides with fluorine and bromine substituents.

Coupling to Piperidine-2-carboxylic Acid Derivatives

The key step is the formation of the amide bond between the substituted benzoyl moiety and the piperidine-2-carboxylic acid. This can be achieved by:

  • Activation of the carboxylic acid (e.g., using EDCI, HOBt) followed by coupling with the amine group of piperidine derivatives.
  • Use of protected piperidine-2-carboxylic acid esters or Boc-protected intermediates to improve selectivity and yield.

In a closely related method, 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives were prepared by coupling with chiral alcohols under Mitsunobu reaction conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrogenation and purification steps.

Stereoselective and Resolution Methods

If the piperidine ring contains chiral centers (e.g., at positions 2 and 3), stereoselective synthesis or chemical resolution is necessary:

  • Chemical resolution involves reacting racemic mixtures with chiral auxiliaries such as (R)- or (S)-phenethyl alcohol under Mitsunobu conditions to form diastereomeric esters, which can be separated by chromatography.
  • Hydrogenation over Pd/C to remove protecting groups or reduce intermediates, followed by purification to obtain enantiomerically enriched products.
  • Derivatization with chiral amines (e.g., p-methoxyphenethylamine) to confirm absolute configuration via crystallography.

Representative Experimental Procedure (Adapted from Patent CN110922354A)

Step Reagents & Conditions Description Yield & Notes
1 Cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid + R-phenethyl alcohol + triphenylphosphine + diethyl azodicarboxylate, THF, 0 °C to RT Mitsunobu esterification to form diastereomeric esters 45.8% yield of ester mixture
2 Hydrogenation with Pd/C, ethyl acetate, H2 atmosphere (1 atm), 12 h Removal of protecting groups or reduction 92-93% yield, >95% ee
3 Coupling with R-p-methoxyphenethylamine + EDCI + HOBt, DCM, 0 °C to RT Derivatization for stereochemical analysis 90% yield

This sequence highlights the use of protecting groups, chiral resolution, and purification steps essential for obtaining stereochemically pure piperidine carboxylic acid derivatives.

Alternative Synthetic Routes

  • Palladium-catalyzed coupling reactions to build complex aryl-piperidine frameworks, including Sonogashira or Suzuki couplings, have been employed for related compounds with bromine and fluorine substituents on aromatic rings.
  • Amide coupling via EDCI/DMAP or other coupling agents between substituted benzoic acids and piperidine amines is a common approach in medicinal chemistry for such derivatives.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield Notes
Mitsunobu Esterification + Resolution Triphenylphosphine, Diethyl azodicarboxylate, Chiral alcohol THF, 0 °C to RT ~45% (esterification), ~92% (hydrogenation) Enables stereochemical control
Hydrogenation Pd/C, Ethyl acetate, H2 1 atm, RT, 12 h >90% Removes protecting groups, purifies stereochemistry
Amide Coupling EDCI, HOBt, DCM 0 °C to RT ~90% Used for derivatization and final amide bond formation
Pd-Catalyzed Cross-Coupling Pd(dppf)Cl2, CuI, K3PO4 Dioxane/H2O, 60 °C, overnight Variable For aryl-alkyne or aryl-aryl bond formation

Research Findings and Considerations

  • The stereochemistry of the piperidine ring is critical for biological activity and is controlled by the choice of chiral auxiliaries and resolution methods.
  • The presence of both bromine and fluorine substituents requires careful control of reaction conditions to avoid undesired side reactions such as dehalogenation or nucleophilic aromatic substitution.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high purity and enantiomeric excess.
  • The use of protecting groups such as Boc on the piperidine nitrogen is essential to prevent side reactions during coupling steps.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid has been investigated for its potential pharmacological properties:

  • Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially making it useful in developing anti-inflammatory drugs.
  • Analgesic Activity : Preliminary studies indicate that it may possess analgesic properties, offering potential applications in pain management therapies.

Organic Synthesis

The compound serves as an important building block in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure allows for the development of new materials with specific functionalities. The synthesis typically involves:

  • Bromination and fluorination of benzene derivatives.
  • Cyclization to form the piperidine ring.
  • Introduction of the carboxylic acid group at the second position.

The biological activity of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating biological effects through various signaling pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests its potential use in developing anti-inflammatory drugs.

Case Studies

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid:

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDCOX inhibition
8-Fluoroquinazoline-4-carboxylic Acid168.78Apoptosis induction in MCF-7 cells
1-(4-Fluorobenzoyl)piperidine-2-carboxylic acidTBDEnzyme modulation

These findings underscore the compound's potential for further exploration in drug development and therapeutic applications.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name / ID Substituents / Functional Groups Molecular Weight (g/mol) Key Properties / Applications Reference
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid (Target) 4-Bromo-3-fluorobenzoyl, carboxylic acid (C2) 330.15 Research use; requires cold storage
1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid (Positional isomer) 4-Bromo-3-fluorobenzoyl, carboxylic acid (C3) 330.15 Potential differences in bioactivity
(2R)-1-(3-(Acetylthio)-2-(2,3-dimethoxybenzyl)propanoyl)piperidine-2-carboxylic acid (mjr344) Acetylthio, dimethoxybenzyl Not reported Metallo-β-lactamase inhibitor candidate
(S)-1-(2,6-Dimethoxy-4-((2-methyl-biphenyl-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid (BMS-1) Methoxy, biphenylmethoxy ~500 (estimated) Programmable cell death studies; 53% synthesis yield
(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid Isopropyl 157.21 High synthetic yield (97%); simpler structure
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid Thiophene-sulfonyl 275.35 Increased polarity due to sulfonyl group
1-(2,6-Dichloro-4-trifluoromethyl-benzenesulfonyl)-piperidine-2-carboxylic acid ethyl ester Sulfonyl, trifluoromethyl, ethyl ester 434.26 Ester group alters solubility and hydrolysis

Key Observations

Substituent Effects on Reactivity and Bioactivity
  • Positional Isomerism : The 3-carboxylic acid isomer (CAS: 1281975-40-3) shares the same molecular formula but may exhibit altered binding affinities in biological systems due to spatial differences .
  • Sulfonyl vs. Benzoyl : Thiophene-sulfonyl derivatives (e.g., ) exhibit higher polarity, likely improving aqueous solubility but reducing membrane permeability .

Biological Activity

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid has the molecular formula C13H13BrFNO3C_{13}H_{13}BrFNO_3 and a molecular weight of approximately 330.15 g/mol. The compound features a piperidine ring substituted with a 4-bromo-3-fluorobenzoyl group and a carboxylic acid functional group, which contribute to its reactivity and biological profile.

The biological activity of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating the activity of these targets. The compound may also influence various signaling pathways, leading to diverse biological effects.

Pharmacological Properties

Research has indicated that 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid exhibits several pharmacological properties:

  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through the modulation of inflammatory pathways.
  • Analgesic Activity : Preliminary studies suggest analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting specific enzymes involved in various biological processes. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid.

Table 1: Comparison of Biological Activities

Compound NameIC50 (µM)Biological ActivityReference
1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acidTBDCOX inhibition
8-Fluoroquinazoline-4-carboxylic Acid168.78Apoptosis induction in MCF-7 cells
1-(4-Fluorobenzoyl)piperidine-2-carboxylic acidTBDEnzyme modulation

Research Findings

Recent studies have focused on the synthesis and characterization of related piperidine derivatives, highlighting their potential in drug development. The unique combination of bromine and fluorine in the structure of 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid is believed to enhance its reactivity and selectivity towards biological targets .

Q & A

Q. What are the key synthetic strategies for 1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid?

The synthesis typically involves:

  • Halogenation and coupling reactions : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation. The Suzuki-Miyaura cross-coupling reaction is favored for attaching aromatic groups to the piperidine ring, using palladium catalysts for high regioselectivity .
  • Piperidine ring functionalization : Carboxylic acid groups are introduced via oxidation of alcohol intermediates or hydrolysis of nitriles. Protecting groups (e.g., Boc) may be used to prevent side reactions during coupling steps .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • HPLC/LCMS : Assess purity (>95% is typical for research-grade material) and detect impurities (e.g., unreacted intermediates) .
    • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorine-bromine coupling constants, ¹³C NMR for carbonyl groups) .
    • X-ray crystallography : Resolve conformational isomers (e.g., chair vs. boat piperidine conformations) using single-crystal data .

Q. What are the primary safety considerations during synthesis?

  • Handling halogenated reagents : Use fume hoods and PPE due to the toxicity of bromine/fluorine intermediates.
  • Storage : Store in anhydrous conditions to prevent hydrolysis of the benzoyl group. Stability data from analogs suggest degradation at >150°C .

Advanced Research Questions

Q. How can stereochemical control be achieved in the piperidine ring during synthesis?

  • Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution can yield enantiopure piperidine intermediates. For example, (2R)-configured piperidines are synthesized using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Dynamic kinetic resolution : Palladium-mediated coupling reactions retain stereochemistry at the 2-carboxylic acid position .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use the SMILES string (Brc2cc(CN1C(C(O)=O)CCCC1)ccc2OCc3cccc(c3C)c4ccccc4) to model binding to enzymes (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potentials of the halogenated aromatic ring for target affinity .
  • MD simulations : Analyze the stability of piperidine conformations in aqueous vs. lipid environments .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Structure-activity relationship (SAR) studies : Compare halogen positioning (e.g., 3-fluoro vs. 4-bromo) in analogs. For example:

    Substituent PositionIC50 (nM)Target
    4-Bromo-3-fluoro12 ± 2Kinase X
    3-Bromo-4-fluoro450 ± 50Kinase X
    Data from fluorinated biphenyl analogs suggest meta-fluorine enhances steric hindrance, reducing activity .
  • Metabolic stability assays : Evaluate if contradictory results arise from differential CYP450-mediated degradation .

Q. What strategies optimize solubility for in vivo studies?

  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

  • Synthesis optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) to improve yield (reported 15–20% increase in biphenyl analogs) .
  • Data reproducibility : Cross-validate NMR assignments with HSQC and HMBC spectra to rule out spin-system overlaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid
Reactant of Route 2
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1-(4-Bromo-3-fluorobenzoyl)piperidine-2-carboxylic acid

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